N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a furan ring, thiophene rings, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and furan compounds.
Scientific Research Applications
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are known for their pharmacological properties.
Furan Derivatives: Compounds containing furan rings are also studied for their biological activities and material properties.
Uniqueness
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-3-carboxamide is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(12-2-1-7-20-12)13-4-3-11(21-13)8-16-15(18)10-5-6-19-9-10/h1-7,9,14,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNKDLWSMKFWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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